Amisulpride hydrochloride
Overview
Description
DAN 2163 hydrochloride: , also known as Amisulpride hydrochloride, is a dopamine D2/D3 receptor antagonist. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The compound has a high affinity for dopamine receptors, making it effective in modulating dopaminergic activity in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DAN 2163 hydrochloride involves several steps, starting from the basic benzamide structure. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 2-(ethylamino)methylpyrrolidine to form the benzamide derivative.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of DAN 2163 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: DAN 2163 hydrochloride can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Alcohol derivatives: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
Chemistry: : DAN 2163 hydrochloride is used as a reference compound in studies involving dopamine receptor antagonists. It helps in understanding the structure-activity relationship of similar compounds .
Biology: : The compound is used in research to study the effects of dopamine receptor antagonism on various biological processes, including neurotransmission and behavior .
Medicine: : DAN 2163 hydrochloride is extensively studied for its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder .
Industry: : The compound is used in the development of new antipsychotic drugs and in the formulation of pharmaceutical products .
Mechanism of Action
DAN 2163 hydrochloride exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This leads to a decrease in dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine activity, such as schizophrenia. The compound preferentially interacts with limbic D2-like receptors, which are associated with mood and behavior regulation .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.
Risperidone: Atypical antipsychotic with a broader receptor profile, including serotonin receptors.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia, but with a higher risk of agranulocytosis compared to DAN 2163 hydrochloride.
Uniqueness: : DAN 2163 hydrochloride is unique in its selective antagonism of dopamine D2 and D3 receptors with minimal activity at other receptor sites. This selective profile contributes to its efficacy and lower incidence of side effects compared to other antipsychotics .
Properties
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYXFDTUMXXFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81342-13-4 | |
Record name | Amisulpride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMISULPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.